3-Methoxynaphthalen-1-yl Trifluoromethanesulfonate
Overview
Description
3-Methoxynaphthalen-1-yl Trifluoromethanesulfonate is an organic compound with the molecular formula C12H9F3O4S and a molecular weight of 306.26 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxynaphthalen-1-yl Trifluoromethanesulfonate can be synthesized through a reaction involving 3-methoxynaphthalene and trifluoromethanesulfonic anhydride. The reaction typically requires a base such as pyridine to facilitate the formation of the trifluoromethanesulfonate ester .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Methoxynaphthalen-1-yl Trifluoromethanesulfonate primarily undergoes substitution reactions. It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds .
Common Reagents and Conditions
Reagents: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., Na2CO3)
Conditions: Reflux in solvents like toluene and ethanol under an inert atmosphere
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic materials .
Scientific Research Applications
3-Methoxynaphthalen-1-yl Trifluoromethanesulfonate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds.
Medicine: Plays a role in the synthesis of pharmaceutical agents.
Industry: Used in the production of materials with specific electronic properties.
Mechanism of Action
The compound acts primarily as a leaving group in substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the substitution process. This makes it an effective reagent in various coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxynaphthalene
- Naphthalene-1-yl Trifluoromethanesulfonate
- 4-Methoxynaphthalen-1-yl Trifluoromethanesulfonate
Uniqueness
3-Methoxynaphthalen-1-yl Trifluoromethanesulfonate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its trifluoromethanesulfonate group is a superior leaving group compared to other sulfonates, enhancing its utility in organic synthesis .
Properties
IUPAC Name |
(3-methoxynaphthalen-1-yl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O4S/c1-18-9-6-8-4-2-3-5-10(8)11(7-9)19-20(16,17)12(13,14)15/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLIYHWOPBETRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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